(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL is an organic compound classified as an amino alcohol. Its molecular formula is , and it has a molecular weight of 199.68 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, designated by the (3S) configuration, indicating its specific three-dimensional arrangement. The presence of a hydroxyl group (-OH) and a chloro-substituted aromatic ring contributes to its chemical properties and potential biological activities .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.
Research indicates that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL exhibits potential biological activities, particularly in medicinal chemistry. It may interact with various biomolecules, acting as an inhibitor or modulator of specific enzymes or receptors. The chloro-substituted aromatic ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins . Specific studies have focused on its role in inhibiting pathways relevant to disease processes, although detailed mechanisms remain under investigation.
Several methods are available for synthesizing (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL:
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL has several applications across different fields:
The unique combination of functional groups positions it favorably for specific applications in these areas.
Studies have shown that (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL interacts with various molecular targets. Its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its ability to modulate enzyme activity or receptor function. Specific research has focused on its inhibitory effects on certain pathways relevant to disease processes, indicating its potential therapeutic uses .
Several compounds share structural similarities with (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL | C10H14ClNO | Chiral center with a chloro-substituted aromatic ring |
| (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL | C10H14FNO | Similar structure but contains fluorine instead of chlorine |
| (3S)-3-Amino-3-(2-methylphenyl)propan-1-OL | C10H15NO | Lacks halogen substitution but retains amino alcohol functionality |
| (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL | C9H11ClFNO | Contains both chlorine and fluorine substitutions on different phenyl rings |
These compounds exhibit variations in their halogen substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of functional groups in (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL positions it favorably for specific applications in medicinal chemistry and organic synthesis .